Cas no 869494-14-4 (3-Benzyl-3,6-diazabicyclo[3.1.1]heptane)

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane structure
869494-14-4 structure
Nom du produit:3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Numéro CAS:869494-14-4
Le MF:C12H16N2
Mégawatts:188.268842697144
MDL:MFCD20683101
CID:2361084
PubChem ID:66676950

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Propriétés chimiques et physiques

Nom et identifiant

    • 3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
    • 3-benzyl-3,6-diazabicyclo[3.1.1]heptane
    • AMOT0142
    • HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • 2165AJ
    • SB12430
    • AM80870
    • 3-(Phenylmethyl)-3,6-diazabicyclo[3.1.1]heptane (ACI)
    • 869494-14-4
    • SCHEMBL402305
    • MFCD20683101
    • AS-43619
    • CS-0047657
    • AKOS022971488
    • 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
    • MDL: MFCD20683101
    • Piscine à noyau: 1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2
    • La clé Inchi: HSMOPMLUYDDHIO-UHFFFAOYSA-N
    • Sourire: N1C2CN(CC3C=CC=CC=3)CC1C2

Propriétés calculées

  • Qualité précise: 188.131348519g/mol
  • Masse isotopique unique: 188.131348519g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 2
  • Complexité: 189
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 2
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.4
  • Surface topologique des pôles: 15.3

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A521906-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
1g
$444.0 2025-02-26
Ambeed
A521906-100mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
100mg
$77.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-100MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
100MG
¥ 1,940.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07639-5G
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
5g
¥ 23,265.00 2023-04-13
Chemenu
CM244411-1g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
1g
$*** 2023-03-29
eNovation Chemicals LLC
D624680-250MG
3-benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$760 2024-05-23
Ambeed
A521906-5g
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4 98%
5g
$1494.0 2025-02-26
TRC
B536910-50mg
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
869494-14-4
50mg
$ 275.00 2022-06-07
eNovation Chemicals LLC
Y1123556-1g
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1123556-250mg
3-Benzyl-3,6-diaza-bicyclo[3.1.1]heptane
869494-14-4 95%
250mg
$370 2024-07-28

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 3

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  4 h, 80 °C
2.1 Solvents: Toluene ;  60 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
4.2 Reagents: Water ;  rt
5.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
7.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
7.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 4

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 7

Conditions de réaction
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Méthode de production 8

Conditions de réaction
1.1 Reagents: Bromine ;  4 h, 95 °C
1.2 14 h, rt
2.1 Solvents: Dimethylformamide ;  4 h, 80 °C
3.1 Solvents: Toluene ;  60 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
5.2 Reagents: Water ;  rt
6.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
8.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
8.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Référence
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Raw materials

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:869494-14-4)3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
A862971
Pureté:99%/99%
Quantité:1g/5g
Prix ($):400.0/1345.0